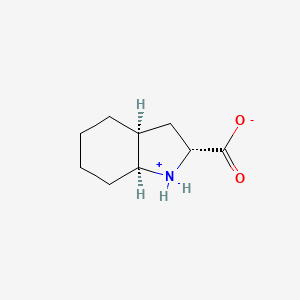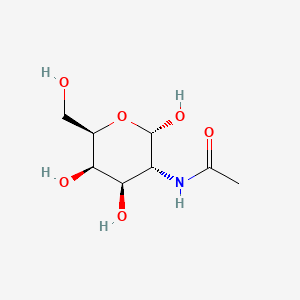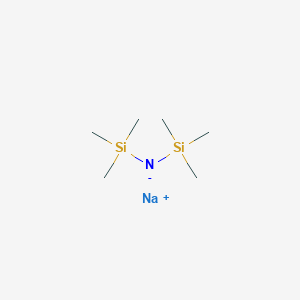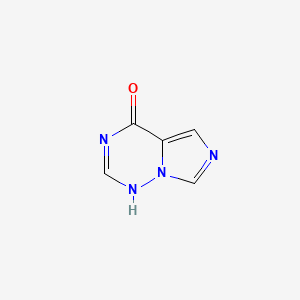
CID 11535567
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CID 11535567 is a useful research compound. Its molecular formula is C5H4N4O and its molecular weight is 136.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
Mefenamic acid primarily targets the prostaglandin synthetase receptors COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain .
Mode of Action
Mefenamic acid acts by binding to the prostaglandin synthetase receptors COX-1 and COX-2, thereby inhibiting the action of prostaglandin synthetase . This inhibition results in a decrease in the formation of prostaglandins, leading to reduced inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Mefenamic acid is the arachidonic acid pathway. By inhibiting the COX-1 and COX-2 enzymes, Mefenamic acid prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in the levels of prostaglandins, which are responsible for mediating pain, fever, and inflammation .
Pharmacokinetics
Mefenamic acid exhibits linear pharmacokinetics . It is rapidly absorbed and has a large volume of distribution, indicating extensive tissue penetration . After a 100-milligram loading dose, followed by 50 milligrams every 12 hours, the steady-state maximum concentration in serum after a 1-hour infusion is approximately 0.6 µg/mL . The major route of elimination of Mefenamic acid is through the feces, primarily as unchanged drug .
Result of Action
The molecular and cellular effects of Mefenamic acid’s action primarily involve the reduction of inflammation and pain. By inhibiting the production of prostaglandins, Mefenamic acid reduces the inflammatory response, thereby alleviating pain and inflammation .
Action Environment
The action, efficacy, and stability of Mefenamic acid can be influenced by various environmental factors. For instance, the presence of food can increase its tolerability . Additionally, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s age, renal function, and hepatic function .
生化学分析
Biochemical Properties
CID 11535567 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as cysteine proteases, which are involved in protein degradation and processing. The interaction between this compound and these enzymes is characterized by tight binding and reversible inhibition, which helps regulate the activity of the target proteases . Additionally, this compound interacts with proteins involved in cellular signaling pathways, influencing various physiological processes.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the activity of G-protein coupled receptors (GPCRs), leading to changes in downstream signaling pathways . This modulation can impact cellular processes such as proliferation, differentiation, and apoptosis. Furthermore, this compound can alter gene expression patterns, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound can inhibit the activity of cysteine proteases by binding to their active sites, preventing substrate cleavage . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit beneficial effects, such as enhanced cellular function and improved physiological responses . At higher doses, this compound may induce toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It plays a role in the regulation of metabolic flux and metabolite levels, influencing processes such as amino acid metabolism and energy production . This compound can modulate the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes via active transport mechanisms, involving transporter proteins . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which can affect its activity and function. It can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, this compound may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on cellular processes such as protein synthesis, energy production, and gene regulation.
特性
IUPAC Name |
1H-imidazo[5,1-f][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-1-6-3-9(4)8-2-7-5/h1-3H,(H,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHUZJPITMUICY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=O)N=CNN2C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C2C(=O)N=CNN2C=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

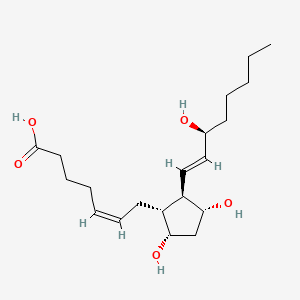
![(S)-6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B7819309.png)
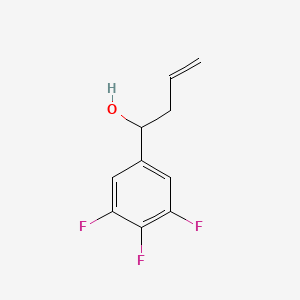
![prop-2-enyl (E)-3-[3,4-bis(prop-2-enoxy)phenyl]prop-2-enoate](/img/structure/B7819337.png)


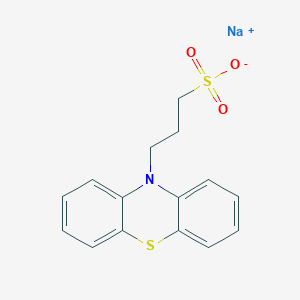
![(S)-1,2,3,4,5,6,7,8-Octahydro-1-[(4-methoxyphenyl)methyl]isoquinoline](/img/structure/B7819360.png)
